

## Head-to-Head Comparison of TYK2 Inhibitors in Preclinical Psoriasis Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of TYK2 Inhibitor Performance

The landscape of oral therapies for psoriasis is rapidly evolving, with Tyrosine Kinase 2 (TYK2) inhibitors emerging as a promising new class of targeted treatments. These small molecules interfere with the signaling of key cytokines implicated in the pathogenesis of psoriasis, such as Interleukin-23 (IL-23), IL-12, and Type I interferons. This guide provides a head-to-head comparison of the preclinical efficacy of leading TYK2 inhibitors, including the approved drug deucravacitinib and others in clinical development like ropsacitinib and brepocitinib. The data presented here is collated from various preclinical studies utilizing well-established psoriasis mouse models.

## **TYK2 Signaling in Psoriasis**

The IL-23/IL-17 axis is a critical pathway in the inflammatory cascade of psoriasis. TYK2, a member of the Janus kinase (JAK) family, plays a crucial role in mediating the signaling of the IL-23 receptor. Upon IL-23 binding, TYK2 and JAK2 are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to induce the expression of pro-inflammatory genes, including those for IL-17. By inhibiting TYK2, the downstream signaling cascade is disrupted, leading to a reduction in the inflammatory response characteristic of psoriasis.[1][2]









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- To cite this document: BenchChem. [Head-to-Head Comparison of TYK2 Inhibitors in Preclinical Psoriasis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135824#head-to-head-comparison-of-tyk2-inhibitors-in-psoriasis-models]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com